

3-Fluoro-5-hydroxybenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluoro-5-hydroxybenzonitrile**

Cat. No.: **B1321932**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical properties of **3-Fluoro-5-hydroxybenzonitrile** (CAS No: 473923-95-4), a key aromatic building block in the synthesis of pharmaceuticals and other fine chemicals.^[1] Due to its trifunctional nature, featuring nitrile, hydroxyl, and fluoro substituents, this compound offers versatile reactivity for the construction of more complex molecular architectures. This guide summarizes its known physical and chemical properties, predicted spectral data, and general reactivity patterns. It is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Chemical and Physical Properties

3-Fluoro-5-hydroxybenzonitrile is a solid at room temperature, appearing as an off-white to light brown solid.^[2] While a definitive experimentally determined melting point is not widely published, its solid form is consistently reported by suppliers.^{[2][3]} Many of the available physical properties are predicted values, which provide useful estimates for experimental planning.

Table 1: Physical and Chemical Properties of **3-Fluoro-5-hydroxybenzonitrile**

Property	Value	Source
Molecular Formula	C ₇ H ₄ FNO	PubChem[4][5]
Molecular Weight	137.11 g/mol	PubChem[4][5]
CAS Number	473923-95-4	PubChem[4][5]
Appearance	Off-white to light brown solid	ChemicalBook[2]
Boiling Point (Predicted)	255.8 ± 25.0 °C	ChemicalBook[2]
Density (Predicted)	1.34 ± 0.1 g/cm ³	ChemicalBook[2]
pKa (Predicted)	7.58 ± 0.10	ChemicalBook[2]
Storage Temperature	Room Temperature, Inert Atmosphere	ChemicalBook[2], Sigma-Aldrich[3]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **3-Fluoro-5-hydroxybenzonitrile** is not readily available in peer-reviewed literature. However, based on its structure, the expected spectral characteristics can be predicted. These predictions are valuable for the identification and characterization of the compound in a laboratory setting.

Table 2: Predicted Spectroscopic Data for **3-Fluoro-5-hydroxybenzonitrile**

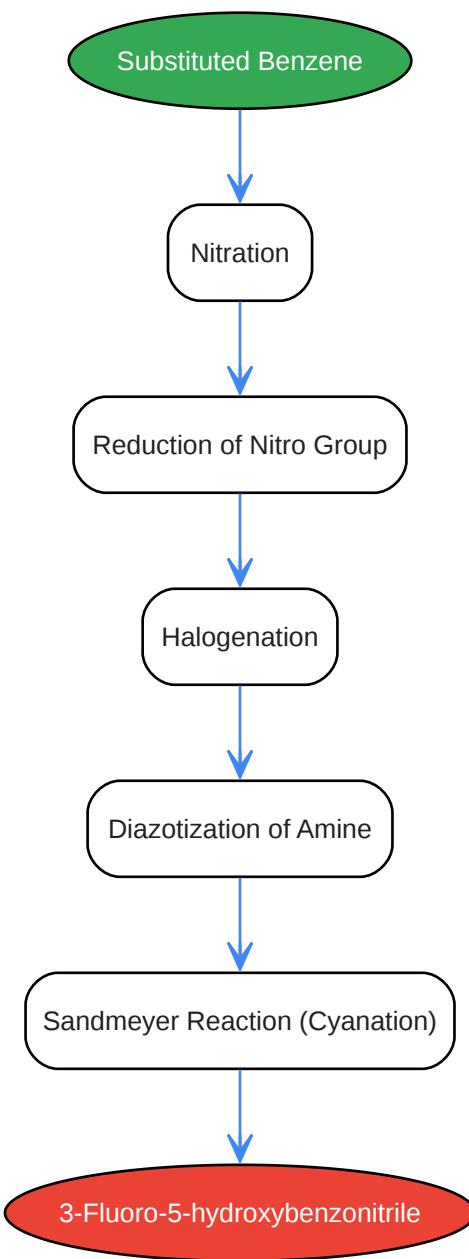
Spectroscopy Type	Predicted Features
¹ H NMR	Aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced by the electron-withdrawing nitrile and fluorine groups and the electron-donating hydroxyl group. A distinct signal for the hydroxyl proton is also expected.
¹³ C NMR	Unique signals for each carbon environment are anticipated. Carbons attached to the electron-withdrawing fluorine and nitrile groups are expected to be deshielded (higher chemical shift), while the carbon attached to the hydroxyl group would be shielded. Carbon-fluorine coupling will be a key diagnostic feature.
IR Spectroscopy	- O-H stretch: Strong, broad band around 3500-3200 cm^{-1} - C≡N stretch: Strong, sharp band around 2230-2210 cm^{-1} - C=C stretch (aromatic): Multiple sharp bands in the 1600-1450 cm^{-1} region - C-F stretch: Strong band in the 1250-1000 cm^{-1} region
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $m/z = 137$. Fragmentation patterns would likely involve the loss of CO and HCN.

Chemical Reactivity and Synthesis

The reactivity of **3-Fluoro-5-hydroxybenzonitrile** is dictated by the interplay of its three functional groups on the aromatic ring.

Aromatic Substitution

The hydroxyl and fluoro groups are meta-directing relative to each other. The hydroxyl group is a strong activating group, while the fluoro group is a deactivating but ortho-, para-directing group. The nitrile group is a meta-directing and deactivating group. This substitution pattern


makes the positions ortho and para to the hydroxyl group (C2, C4, and C6) the most activated for electrophilic aromatic substitution. The hydroxyl group's activating effect is dominant.

Caption: Reactivity map for electrophilic aromatic substitution.

For nucleophilic aromatic substitution, the electron-withdrawing nature of the nitrile and fluoro groups can facilitate the displacement of a suitable leaving group, though this typically requires forcing conditions unless further activation is present.

Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Fluoro-5-hydroxybenzonitrile** is not readily available in the public literature. However, a general synthetic approach can be conceptualized based on established organic chemistry principles. A plausible multi-step synthesis could start from a readily available substituted benzene derivative, involving key steps such as nitration, reduction, halogenation, diazotization, and cyanation to introduce the functional groups in the desired orientation.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **3-Fluoro-5-hydroxybenzonitrile**.

Safety and Handling

3-Fluoro-5-hydroxybenzonitrile is classified as harmful if swallowed and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects.^{[4][5]} Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of

personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
		H302: Harmful if swallowed.
	Danger	H318: Causes serious eye damage. H411: Toxic to aquatic life with long lasting effects.

Source: PubChem[4][5]

Experimental Protocols

As of the date of this document, detailed and validated experimental protocols for the synthesis and reactions of **3-Fluoro-5-hydroxybenzonitrile** are not available in publicly accessible scientific literature. Researchers should develop their own procedures based on established methods in synthetic organic chemistry, with appropriate safety precautions and analytical monitoring.

Signaling Pathways

There is no information available in scientific literature to suggest that **3-Fluoro-5-hydroxybenzonitrile** is directly involved in biological signaling pathways. Its primary role is as a synthetic intermediate in the preparation of more complex, potentially biologically active molecules.

Disclaimer

This document is intended for informational purposes only and is based on publicly available data, much of which is predicted and has not been experimentally verified. It is not a substitute for a comprehensive literature search and should not be used as the sole basis for experimental work. All laboratory procedures should be conducted with appropriate safety measures and by qualified personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apicule.com [apicule.com]
- 2. 3-Fluoro-5-hydroxybenzonitrile | 473923-95-4 [sigmaaldrich.com]
- 3. 3-Fluoro-5-hydroxybenzonitrile | 473923-95-4 [chemicalbook.com]
- 4. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 21949920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Fluoro-5-hydroxybenzonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321932#3-fluoro-5-hydroxybenzonitrile-chemical-properties\]](https://www.benchchem.com/product/b1321932#3-fluoro-5-hydroxybenzonitrile-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com